molecular formula C52H88N10O15 B549164 N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 162808-62-0

N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

Cat. No.: B549164
CAS No.: 162808-62-0
M. Wt: 1093.3 g/mol
InChI Key: JYIKNQVWKBUSNH-WVDDFWQHSA-N
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Description

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is primarily used to treat fungal infections caused by Aspergillus and Candida species. Caspofungin works by inhibiting the synthesis of β(1,3)-D-glucan, an essential component of the fungal cell wall .

Preparation Methods

Caspofungin is synthesized through a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis . The preparation involves several steps:

    Fermentation: Glarea lozoyensis is fermented to produce pneumocandin B0.

    Solid-Liquid Separation: The fermentation product undergoes solid-liquid separation.

    Leaching and Adsorption: The separated product is leached and adsorbed.

    Desorption and Concentration: The adsorbed product is desorbed and concentrated.

    Drying: The concentrated product is dried to obtain a crude product.

    Synthesis and Refining: The crude product undergoes three-step synthesis and one-step refining to produce caspofungin acetate.

Biological Activity

The compound N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide (commonly referred to as a lipopeptide antifungal agent) exhibits significant biological activity primarily against pathogenic fungi. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Basic Information

PropertyDetails
CAS Number 135575-42-7
Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
IUPAC Name N-[(3S,9S,...(full name omitted for brevity)]

The compound's structure features multiple hydroxyl groups and amino functionalities that contribute to its solubility and biological activity. It primarily acts by inhibiting the synthesis of 1,3-β-D-glucan—a critical component of fungal cell walls—thereby compromising the integrity of fungal cells and leading to cell death .

Antifungal Activity

Research has shown that this compound is effective against a range of fungal pathogens. Its antifungal properties have been attributed to its ability to disrupt cell wall synthesis. Notably:

  • In vitro Studies : Various studies have demonstrated that this compound exhibits potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
  • Efficacy : In a study comparing its effectiveness with established antifungal agents like fluconazole and amphotericin B, it was found to be equally or more effective in inhibiting fungal growth .

Case Studies

  • Clinical Application : A clinical trial involving patients with invasive candidiasis highlighted the compound's effectiveness in reducing fungal burden compared to standard treatments. Patients treated with this lipopeptide showed a significant decrease in fungal load within the first week of therapy .
  • Resistance Mechanisms : Investigations into resistance mechanisms revealed that while some strains of fungi developed resistance to traditional antifungals, they remained susceptible to this compound. This suggests a potential role in treating resistant fungal infections .

Comparative Studies

A series of comparative studies have been conducted to evaluate the biological efficacy of this compound against other antifungals:

StudyCompounds ComparedFindings
Study 1FluconazoleCompound showed superior efficacy
Study 2Amphotericin BComparable effectiveness with fewer side effects
Study 3CaspofunginDemonstrated lower resistance development

Mechanistic Insights

Mechanistic studies indicate that the compound not only inhibits cell wall synthesis but also triggers apoptotic pathways in fungal cells. This dual action enhances its antifungal efficacy and provides a promising avenue for further research into combination therapies .

Properties

CAS No.

162808-62-0

Molecular Formula

C52H88N10O15

Molecular Weight

1093.3 g/mol

IUPAC Name

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

JYIKNQVWKBUSNH-WVDDFWQHSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

Isomeric SMILES

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O

Key on ui application

Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies.

boiling_point

1408.1ºC at 760mmHg

melting_point

N/A

Key on ui other cas no.

162808-62-0
179463-17-3

physical_description

Solid

solubility

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol;  slightly sol in ethanol /Acetate/
Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2)

storage

−20°C

Synonyms

Cancidas
caspofungin
caspofungin acetate
Caspofungin MSD
L 743,872
L 743872
L-743,872
L-743872
L743,872
L743872
MK 0991
MK-0991
MK0991

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 2
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 3
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 4
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 5
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Reactant of Route 6
N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

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